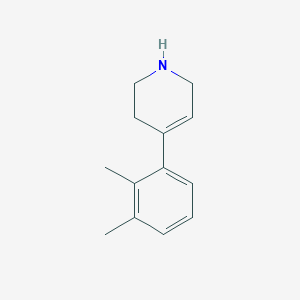

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNZOEIBGAAULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl precursor, which is then subjected to a series of reactions to form the tetrahydropyridine ring. Key steps may include:

Aldol condensation: Formation of the intermediate compound.

Cyclization: Formation of the tetrahydropyridine ring under acidic or basic conditions.

Purification: Using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives.

Reduction: Formation of reduced tetrahydropyridine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the tetrahydropyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.

Scientific Research Applications

Research indicates that compounds similar to 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine exhibit notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect dopaminergic neurons from degeneration in models of neurodegenerative diseases like Parkinson's disease. It interacts with neurotransmitter systems to modulate signaling pathways critical for neuronal survival .

- Receptor Interactions : The compound has been shown to bind selectively to dopamine receptors, potentially acting as an agonist or antagonist depending on the specific receptor type involved. This characteristic makes it a candidate for further exploration in neuropharmacology .

Research Applications

The applications of this compound in scientific research are diverse:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in treating neurological disorders due to its neuroprotective properties.

- Chemical Biology : Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Study : A study demonstrated that tetrahydropyridine derivatives could significantly reduce neuronal loss in animal models subjected to neurotoxic agents like MPTP. The results indicated enhanced survival of dopaminergic neurons when treated with these compounds compared to controls .

- Binding Affinity Assessment : Research utilizing radioligand binding assays showed varying affinities of tetrahydropyridine derivatives for dopamine receptors. This variability suggests that structural modifications can lead to significant changes in biological activity .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine: shares structural similarities with other tetrahydropyridine derivatives and substituted phenyl compounds.

Dexmedetomidine: An imidazole derivative with a similar phenyl substitution, used as a sedative and analgesic.

Medetomidine: A racemic mixture containing a similar structural motif, used in veterinary medicine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for targeted research applications and potential therapeutic uses.

Biological Activity

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring substituted with a dimethylphenyl group. This structural configuration is significant for its interaction with biological targets.

Inhibition of Monoamine Oxidase

One of the primary areas of research concerning this compound is its activity as an inhibitor of monoamine oxidase (MAO). MAO exists in two isoforms: MAO-A and MAO-B, both of which are involved in the metabolism of neurotransmitters such as serotonin and dopamine.

- In vitro Studies : Research indicates that this compound exhibits significant inhibitory activity against both MAO-A and MAO-B. In a study assessing various derivatives, this compound was found to have an IC50 value indicating effective inhibition at low concentrations (exact values from specific studies may vary) .

- Mechanism of Action : The inhibition mechanism is primarily competitive; the compound binds to the active site of the enzyme, preventing substrate access. This characteristic is crucial for developing antidepressant therapies since MAO inhibitors can increase levels of mood-regulating neurotransmitters.

Other Biological Activities

Beyond MAO inhibition, this compound has been explored for other pharmacological properties:

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects against neurodegenerative diseases. The compound may mitigate oxidative stress in neuronal cells by inhibiting reactive oxygen species (ROS) production .

- Antioxidant Activity : Preliminary findings indicate that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative damage in various biological systems .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Study on Neuroprotection : In a rodent model of Parkinson's disease induced by reserpine, administration of the compound resulted in significant improvement in motor function and reduction in dopaminergic neuron loss .

- Antidepressant-like Effects : In behavioral assays using mice subjected to stress-induced depression models, treatment with this compound led to an increase in exploratory behavior and reduced despair-like behavior compared to control groups .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine, and how can purity be ensured?

- Methodology : Synthesis typically involves cyclization reactions such as the Bischler–Napieralski reaction, where a β-phenylethylamine derivative undergoes dehydration with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For substituent introduction, Friedel-Crafts alkylation may precede cyclization. Purification requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol. Purity validation should combine HPLC (>95% purity threshold) and NMR (checking for residual solvents or byproducts) .

Q. How is the structural characterization of this compound performed?

- Methodology : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., dimethylphenyl substituents) and tetrahydropyridine ring conformation. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion at m/z 216.1492 for C₁₃H₁₇N).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.

- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for neurotoxic compound disposal (analogous to MPTP protocols) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for cyclization efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) for reaction kinetics.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products.

- In-line Analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Q. How to resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Methodology :

- Assay Standardization : Validate cell lines (e.g., SH-SY5Y for neurotoxicity) and ensure consistent ATP levels in viability assays.

- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., MPTP for neurotoxicity comparison).

- Purity Reassessment : Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade at room temperature) .

Q. What in vivo models are appropriate for studying this compound’s neurotoxic potential?

- Methodology :

- Rodent Models : Intraperitoneal administration in C57BL/6 mice (MPTP-sensitive strain) with dopamine neuron loss quantified via tyrosine hydroxylase immunohistochemistry.

- Behavioral Tests : Rotarod performance and open-field tests to assess motor deficits.

- Pharmacokinetics : LC-MS/MS to measure brain penetrance and metabolite formation .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine transporters (PDB ID: 4M48). Focus on hydrophobic interactions with the dimethylphenyl group.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What strategies mitigate stability issues during long-term storage?

- Methodology :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Lyophilization : Prepare hydrochloride salts to enhance stability.

- Antioxidant Additives : Test ascorbic acid (0.1% w/v) in stock solutions to prevent oxidation .

Methodological Notes

- Contradiction Management : Cross-validate anomalous spectral data (e.g., unexpected NMR shifts) via independent synthesis batches or alternative techniques like GC-MS .

- Advanced Analytics : For regioselectivity challenges in synthesis, employ isotopic labeling (²H/¹³C) to track reaction pathways .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.